1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced through a coupling reaction with the 4-fluorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.
Scientific Research Applications
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:
- 1-(3-cyanoquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
- 1-(6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano and ethyl groups on the quinoline core, along with the piperidine ring and carboxamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O/c1-2-17-5-8-23-22(13-17)24(20(14-27)16-28-23)30-11-9-19(10-12-30)25(31)29-15-18-3-6-21(26)7-4-18/h3-8,13,16,19H,2,9-12,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQLKXROGCPLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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